5-epi-Arvestonate A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

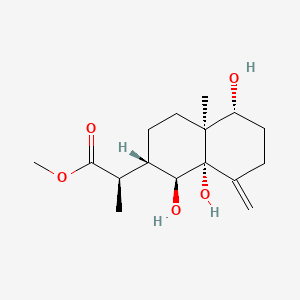

Molecular Formula |

C16H26O5 |

|---|---|

Molecular Weight |

298.37 g/mol |

IUPAC Name |

methyl (2R)-2-[(1S,2S,4aS,5R,8aS)-1,5,8a-trihydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propanoate |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12(17)15(3)8-7-11(10(2)14(19)21-4)13(18)16(9,15)20/h10-13,17-18,20H,1,5-8H2,2-4H3/t10-,11+,12-,13+,15+,16-/m1/s1 |

InChI Key |

PTQLNNHOWVIIJF-BEKRQIFDSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1CC[C@]2([C@@H](CCC(=C)[C@]2([C@H]1O)O)O)C)C(=O)OC |

Canonical SMILES |

CC(C1CCC2(C(CCC(=C)C2(C1O)O)O)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of 5-epi-Arvestolide A: A Search for a Novel Compound

Despite a comprehensive search of available scientific literature and chemical databases, the chemical structure, biological activities, and synthesis protocols for a compound designated as "5-epi-Arvestolide A" remain elusive. This suggests that "5-epi-Arvestolide A" may represent a novel, as-yet-unreported chemical entity, or that the nomenclature used may be erroneous or specific to an internal, unpublished discovery program.

Our investigation commenced with a targeted search for the chemical structure of "5-epi-Arvestolide A". Standard chemical and biological databases yielded no direct matches for this name. Recognizing that "5-epi" denotes a specific stereoisomer, the search was broadened to identify the parent compound, "Arvestolide A". This too, however, did not produce any relevant results, indicating that "Arvestolide A" is not a recognized compound in the public domain.

The prefix "epi" in stereochemistry signifies a diastereomer that differs in the configuration at only one of several stereogenic centers. Therefore, without the foundational structure of "Arvestolide A", the precise three-dimensional arrangement of "5-epi-Arvestolide A" cannot be determined.

Subsequent inquiries into the synthesis, biological functions, and associated signaling pathways of "5-epi-Arvestolide A" were also conducted. These searches were predicated on the initial, and ultimately unsuccessful, attempt to identify the molecule's structure. As the compound itself is not documented, no associated experimental data, quantitative metrics, or detailed protocols are available in the scientific literature.

For researchers, scientists, and drug development professionals interested in what could be a novel chemical scaffold, the following logical workflow would be necessary should the compound be identified or synthesized:

Figure 1. A generalized workflow for the discovery and development of a novel chemical entity like 5-epi-Arvestolide A.

Unveiling 5-epi-Arvestonate A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-epi-Arvestonate A, a sesquiterpenoid with promising biological activities. We will delve into its natural source, detail the experimental protocols for its isolation and characterization, present quantitative data, and visualize its known signaling pathways.

Natural Source of this compound

The primary natural source of this compound is the plant species Seriphidium transiliense.[1] This plant, belonging to the Asteraceae family, is the source from which this compound and other sesquiterpenoids have been successfully isolated and characterized.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural elucidation of this compound from Seriphidium transiliense.

Plant Material

Whole plants of Seriphidium transiliense were collected and air-dried. The dried plant material was then powdered for subsequent extraction.

Extraction and Isolation

The powdered plant material (typically in kilogram quantities) is subjected to extraction with a solvent such as 95% ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure. This concentrated extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc).

The EtOAc-soluble fraction, which contains the sesquiterpenoids, is then subjected to a series of chromatographic separations. This multi-step process typically involves:

-

Silica Gel Column Chromatography: The EtOAc extract is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column, usually with methanol as the eluent, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase is a mixture of methanol and water.

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon resonances.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the relative and absolute stereochemistry of the molecule.

Quantitative Data

The following table summarizes the key quantitative data related to the isolation and characterization of this compound.

| Parameter | Value |

| Molecular Formula | C₁₆H₂₆O₅ |

| Molecular Weight | 306.37 g/mol |

| Yield from Dried Plant Material | Data not available in the provided search results. |

| Purity (Post-HPLC) | >98% |

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly in the context of melanogenesis and inflammation.

Melanogenesis Promotion

In murine melanoma (B16) cells, this compound stimulates the transcription of tyrosinase family genes and microphthalmia-associated transcription factor (MITF).[1] This leads to an increase in the production of melanin.

Anti-inflammatory Effects

In immortalized human keratinocytes (HaCaT cells), this compound inhibits the synthesis of pro-inflammatory chemokines CXCL9 and CXCL10, which are induced by interferon-gamma (IFN-γ).[1] This inhibitory effect is mediated through the JAK/STAT signaling pathway.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and its known signaling pathways.

Caption: Experimental workflow for the isolation of this compound.

Caption: Inhibition of the JAK/STAT pathway by this compound.

References

The Discovery and Isolation of 5-epi-Arvestonate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of 5-epi-Arvestonate A, a sesquiterpenoid compound with significant potential in melanogenesis and immunomodulation. This document details the experimental protocols for its extraction and purification, presents quantitative data on its biological effects, and visualizes the key signaling pathways it modulates.

Discovery

This compound, referred to as compound 7 in the primary literature, was discovered during a phytochemical investigation of Seriphidium transiliense, a plant belonging to the Asteraceae family. The research, published in the Journal of Natural Products in 2022, aimed to identify novel sesquiterpenoids and evaluate their biological activities.[1] The study led to the isolation and characterization of several new and known sesquiterpenoids, with this compound emerging as a compound of particular interest due to its potent effects on melanogenesis.

Isolation and Purification

The isolation of this compound from the whole plants of Seriphidium transiliense involves a multi-step process of extraction and chromatography. The following protocol is based on the methodology described in the discovery publication.

Experimental Protocol: Isolation of this compound

2.1.1 Extraction

-

Air-dry the whole plants of Seriphidium transiliense.

-

Grind the dried plant material into a coarse powder.

-

Extract the powdered plant material with 95% ethanol (EtOH) at room temperature. Perform this extraction three times to ensure maximum yield.

-

Combine the EtOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The EtOAc-soluble fraction contains the sesquiterpenoids of interest. Concentrate this fraction under reduced pressure.

2.1.2 Chromatographic Purification

-

Subject the EtOAc-soluble fraction to column chromatography over silica gel.

-

Elute the column with a gradient of chloroform (CHCl₃) and methanol (MeOH) (e.g., 100:0 to 0:100 v/v) to yield several fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the fraction containing this compound using repeated column chromatography on silica gel with a suitable solvent system (e.g., petroleum ether-acetone gradients).

-

Isolate the pure compound by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of MeOH-H₂O.

Biological Activity

This compound has demonstrated significant biological activity in two key areas: the promotion of melanogenesis in melanoma cells and the inhibition of inflammatory chemokine expression in keratinocytes.

Melanogenic Activity

In murine melanoma (B16) cells, this compound was found to promote melanogenesis. Mechanistic studies revealed that it activates the transcription of microphthalmia-associated transcription factor (MITF) and subsequently the tyrosinase family genes (TYR, TRP-1, TRP-2), which are crucial for melanin synthesis.[1]

Anti-inflammatory Activity

In immortalized human keratinocyte (HaCaT) cells, this compound inhibited the expression of IFN-γ-induced chemokines. This anti-inflammatory effect is mediated through the JAK/STAT signaling pathway.[1]

Quantitative Data

The following table summarizes the quantitative data related to the biological activity of this compound.

| Parameter | Cell Line | Concentration | Result |

| Melanin Content Increase | B16 | 50 µM | Potent promotion of melanogenesis |

| Tyrosinase Activity | B16 | 50 µM | Significant increase |

| MITF mRNA Expression | B16 | 50 µM | Upregulated |

| TYR, TRP-1, TRP-2 mRNA | B16 | 50 µM | Upregulated |

| IFN-γ-induced Chemokine Expression | HaCaT | 10 µM, 50 µM | Inhibited |

Signaling Pathways and Experimental Workflows

The biological activities of this compound are attributed to its modulation of specific signaling pathways. The following diagrams illustrate these pathways and the experimental workflow for its isolation.

Experimental Workflow: Isolation of this compound

Caption: Isolation workflow of this compound.

Signaling Pathway: MITF and Tyrosinase Gene Activation

Caption: Activation of melanogenesis by this compound.

Signaling Pathway: Inhibition of IFN-γ-induced Chemokines via JAK/STAT

Caption: Inhibition of JAK/STAT pathway by this compound.

References

In-Depth Technical Guide: The Biological Activity of 5-epi-Arvestonate A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of 5-epi-Arvestonate A, a sesquiterpenoid isolated from Seriphidium transiliense. This document consolidates available quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved in its mechanism of action.

Overview of this compound

This compound is a natural product that has demonstrated notable effects in cellular models, particularly in relation to melanogenesis and inflammatory responses.[1] Its activities are primarily centered on the regulation of gene expression in skin cells, suggesting its potential as a therapeutic agent in dermatology or related fields.

Key Biological Activities

The primary biological activities of this compound identified to date include the stimulation of melanogenesis in melanoma cells and the inhibition of pro-inflammatory chemokine synthesis in keratinocytes.[1]

Melanogenic Activity in B16 Mouse Melanoma Cells

In B16 mouse melanoma cells, this compound has been shown to enhance melanogenesis.[1] This is achieved through the upregulation of key factors in the melanin synthesis pathway. Specifically, at a concentration of 50 μM, it increases the transcription of tyrosinase family genes and the microphthalmia-associated transcription factor (MITF).[1] This leads to elevated mRNA and protein levels of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1] Functionally, this results in increased cell viability, higher relative melanin content, and enhanced tyrosinase activity.[1]

Anti-inflammatory Activity in HaCaT Human Keratinocytes

In immortalized human keratinocytes (HaCaT cells), this compound exhibits anti-inflammatory properties by inhibiting the effects of interferon-gamma (IFN-γ).[1] IFN-γ is a key cytokine in inflammatory skin conditions. This compound, at concentrations of 10 μM and 50 μM, suppresses the IFN-γ-induced synthesis of the chemokines CXCL9 and CXCL10.[1] This inhibitory action is mediated through the JAK/STAT signaling pathway.[1]

Quantitative Data Summary

The following table summarizes the quantitative data available on the biological activity of this compound.

| Cell Line | Treatment | Concentration(s) | Incubation Time | Observed Effect |

| B16 (Mouse Melanoma) | This compound | 1, 10, 50 μM | 48 hours | Increased cell viability, relative melanin content, and relative tyrosinase activity.[1] |

| B16 (Mouse Melanoma) | This compound | 50 μM | 48 hours | Increased mRNA and protein levels of TRP-1, TRP-2, TYR, and MITF.[1] |

| HaCaT (Human Keratinocytes) | This compound | 10, 50 μM | 24 hours | Inhibition of IFN-γ-induced synthesis of CXCL9 and CXCL10.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

-

B16 Mouse Melanoma Cells and HaCaT Human Keratinocytes: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

-

Procedure: B16 cells were seeded in 96-well plates. After 24 hours, the cells were treated with this compound at concentrations of 1, 10, and 50 μM for 48 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

Melanin Content Assay

-

Procedure: B16 cells were treated with this compound as described for the cell viability assay. After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and lysed with a solution of 1 N NaOH. The melanin content was quantified by measuring the absorbance of the lysate at 405 nm.

Tyrosinase Activity Assay

-

Procedure: B16 cells were treated with this compound. Post-treatment, cells were lysed, and the protein concentration of the lysate was determined. The tyrosinase activity was measured by monitoring the rate of L-DOPA oxidation. The formation of dopachrome was quantified by measuring the absorbance at 475 nm.

Western Blot Analysis

-

Procedure: B16 or HaCaT cells were treated with this compound at the indicated concentrations and time points. Cells were then lysed, and total protein was extracted. Protein samples were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against TRP-1, TRP-2, TYR, MITF, CXCL9, CXCL10, and a loading control (e.g., β-actin). After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

Procedure: Total RNA was extracted from treated and untreated B16 cells using a suitable RNA isolation kit. The RNA was then reverse-transcribed into cDNA. qRT-PCR was performed using specific primers for TRP-1, TRP-2, TYR, MITF, and a housekeeping gene (e.g., GAPDH) for normalization. The relative mRNA expression levels were calculated using the 2-ΔΔCt method.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are attributed to its modulation of specific signaling pathways.

Melanogenesis Pathway in B16 Cells

In B16 melanoma cells, this compound stimulates the melanogenesis pathway. The proposed mechanism involves the activation of MITF, a master regulator of melanocyte development and differentiation. This leads to the increased expression of key melanogenic enzymes.

Anti-inflammatory Pathway in HaCaT Cells

In IFN-γ-activated HaCaT keratinocytes, this compound inhibits the JAK/STAT signaling pathway. This pathway is crucial for mediating the inflammatory effects of IFN-γ, including the production of chemokines like CXCL9 and CXCL10. By inhibiting this pathway, this compound reduces the expression of these pro-inflammatory molecules.

Experimental Workflow for Biological Activity Screening

The general workflow for assessing the biological activity of a compound like this compound involves a series of in vitro assays.

References

An In-Depth Technical Guide on the Mechanism of Action of 5-epi-Arvestonate A

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-epi-Arvestonate A, a sesquiterpenoid isolated from Seriphidium transiliense, has emerged as a compound of significant interest due to its dual regulatory effects on distinct cellular signaling pathways. It has been demonstrated to promote melanogenesis through the activation of the Microphthalmia-associated transcription factor (MITF) and subsequent upregulation of tyrosinase family genes. Concurrently, it exhibits anti-inflammatory properties by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, thereby reducing the expression of interferon-gamma (IFN-γ)-induced chemokines. This guide provides a comprehensive overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through two primary, independent signaling pathways:

-

Stimulation of Melanogenesis: In melanocytes, this compound activates the transcription of MITF, a master regulator of melanocyte development and differentiation.[1][2] This leads to the increased expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately resulting in enhanced melanin synthesis.[1][2]

-

Inhibition of Inflammatory Signaling: In keratinocytes, this compound inhibits the JAK/STAT signaling pathway.[1][2] Specifically, it attenuates the IFN-γ-induced phosphorylation of STAT1, a critical step in the inflammatory cascade. This inhibition leads to a downstream reduction in the expression of pro-inflammatory chemokines such as CXCL9 and CXCL10.[1]

Quantitative Data Summary

The biological activities of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

| Assay | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Cell Viability | B16 melanoma | 50 µM | 48 hours | Increased cell viability | [1] |

| Melanin Content | B16 melanoma | 50 µM | 48 hours | Increased relative melanin content | [1] |

| Tyrosinase Activity | B16 melanoma | 50 µM | 48 hours | Increased relative tyrosinase activity | [1] |

| mRNA Expression | B16 melanoma | 50 µM | 48 hours | Increased mRNA levels of TRP-1, TRP-2, TYR, and MITF | [1] |

| Protein Expression | B16 melanoma | 50 µM | 48 hours | Increased protein levels of TRP-1, TRP-2, TYR, and MITF | [1] |

| Chemokine Production | IFN-γ-activated HaCaT | 10 µM, 50 µM | 24 hours | Inhibition of CXCL9 and CXCL10 production | [1] |

| Protein Expression | IFN-γ-activated HaCaT | Not Specified | 24 hours | Reduced protein levels of IFN-γ, CXCL9, and CXCL10 | [1] |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound.

References

The Modulatory Role of 5-epi-Arvestonate A on the JAK/STAT Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between 5-epi-Arvestonate A, a sesquiterpenoid isolated from Seriphidium transiliense, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The following sections detail the quantitative effects, experimental methodologies, and the mechanistic action of this compound, offering valuable insights for research and development in inflammatory and autoimmune skin disorders.

Core Findings: Inhibition of IFN-γ-Induced Pro-inflammatory Chemokine Production

This compound has been identified as an inhibitor of the JAK/STAT signaling pathway in immortalized human keratinocytes (HaCaT cells). Specifically, it has been shown to suppress the production of pro-inflammatory chemokines, CXCL9 and CXCL10, which are induced by interferon-gamma (IFN-γ). This inhibitory effect is mediated through the downregulation of STAT1 phosphorylation.

Quantitative Data Summary

The inhibitory effects of this compound on the IFN-γ-induced JAK/STAT signaling pathway in HaCaT cells are summarized below. The data is extracted from Wu et al., 2022.

| Parameter | Treatment Condition | Concentration of this compound | Result | Statistical Significance (p-value) |

| p-STAT1 Protein Expression | IFN-γ (10 ng/mL) | 10 µM | Reduction in phosphorylation | < 0.01 |

| 50 µM | Further reduction in phosphorylation | < 0.001 | ||

| CXCL9 Protein Secretion | IFN-γ (10 ng/mL) | 10 µM | Inhibition of secretion | < 0.01 |

| 50 µM | Stronger inhibition of secretion | < 0.001 | ||

| CXCL10 Protein Secretion | IFN-γ (10 ng/mL) | 10 µM | Inhibition of secretion | < 0.01 |

| 50 µM | Stronger inhibition of secretion | < 0.001 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Wu et al., 2022, which investigated the effects of this compound on HaCaT cells.

Cell Culture and Treatment

-

Cell Line: Immortalized human keratinocytes (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: HaCaT cells were seeded in 6-well plates. After reaching appropriate confluence, cells were pre-treated with varying concentrations of this compound (10 µM and 50 µM) for 2 hours. Subsequently, the cells were stimulated with human recombinant IFN-γ (10 ng/mL) for 24 hours.

Western Blot Analysis for p-STAT1

-

Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1. The specific dilutions of the antibodies would be as recommended by the manufacturer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities were quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for CXCL9 and CXCL10

-

Sample Collection: The cell culture supernatants were collected after the 24-hour treatment period.

-

ELISA Procedure: The concentrations of human CXCL9 and CXCL10 in the supernatants were measured using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The absorbance was read at the appropriate wavelength using a microplate reader. A standard curve was generated to determine the concentrations of CXCL9 and CXCL10 in the samples.

Visualizing the Molecular Pathway and Experimental Design

To better understand the mechanism of action and the experimental setup, the following diagrams have been generated using the DOT language.

Caption: IFN-γ-induced JAK/STAT signaling and the inhibitory action of this compound.

Early-Stage Research on 5-epi-Arvestonate A: A Technical Whitepaper

Introduction

5-epi-Arvestonate A, a sesquiterpenoid isolated from the whole plants of Seriphidium transiliense, has emerged as a compound of interest in the fields of dermatology and immunology. Early-stage research indicates its potential dual role in promoting melanogenesis and mitigating inflammatory responses, suggesting its therapeutic utility in conditions such as vitiligo. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used in its initial characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Data Presentation

The following tables summarize the quantitative data from early-stage in vitro studies on this compound, referred to as compound 7 in the primary literature.

Table 1: Effects of this compound on Murine Melanoma (B16) Cells

| Parameter | Concentration | Incubation Time | Result |

| Cell Viability | 1, 10, 50 µM | 48 hours | Increased |

| Relative Melanin Content | 50 µM | 48 hours | Increased |

| Relative Tyrosinase Activity | 50 µM | 48 hours | Increased |

| TRP-1, TRP-2, TYR, and MITF mRNA Levels | 50 µM | 48 hours | Increased |

| TRP-1, TRP-2, TYR, and MITF Protein Levels | 50 µM | 48 hours | Increased |

Table 2: Effects of this compound on IFN-γ-Activated Human Keratinocytes (HaCaT) Cells

| Parameter | Concentration | Incubation Time | Result |

| CXCL9/10 Synthesis | 10, 50 µM | 24 hours | Inhibited |

| IFN-γ-chemokine Production | 10, 50 µM | 24 hours | Inhibited |

| IFN-γ Protein Level | 10, 50 µM | 24 hours | Decreased |

| CXCL9/10 Protein Level | 10, 50 µM | 24 hours | Decreased |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.

1. Cell Culture and Treatment

-

Cell Lines:

-

Murine melanoma (B16) cells were used to assess melanogenic activity.

-

Immortalized human keratinocytes (HaCaT) were used to evaluate anti-inflammatory effects.

-

-

Culture Conditions:

-

Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment with this compound:

-

This compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

The stock solution was diluted in culture medium to the final desired concentrations (1, 10, and 50 µM).

-

For experiments with HaCaT cells, cells were pre-activated with interferon-gamma (IFN-γ) before treatment with this compound.

-

2. Cell Viability Assay

-

Principle: To determine the effect of this compound on the viability of B16 cells, a standard colorimetric assay such as the MTT assay was likely employed. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed B16 cells in a 96-well plate at a predetermined density.

-

After cell attachment, treat the cells with various concentrations of this compound (1, 10, 50 µM) for 48 hours.

-

Add MTT reagent to each well and incubate for a specified period to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

3. Melanin Content Assay

-

Principle: This assay quantifies the amount of melanin produced by B16 cells following treatment with this compound.

-

Procedure:

-

Culture B16 cells in a suitable culture dish and treat with 50 µM this compound for 48 hours.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells and solubilize the melanin pigment using a sodium hydroxide solution.

-

Measure the absorbance of the lysate at a wavelength specific for melanin (e.g., 475 nm).

-

Normalize the melanin content to the total protein concentration of the cell lysate.

-

4. Tyrosinase Activity Assay

-

Principle: This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, in B16 cells treated with this compound.

-

Procedure:

-

Treat B16 cells with 50 µM this compound for 48 hours.

-

Lyse the cells and prepare a cell extract.

-

Incubate the cell extract with L-DOPA, a substrate for tyrosinase.

-

Monitor the formation of dopachrome, the product of L-DOPA oxidation by tyrosinase, by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

-

Calculate the tyrosinase activity based on the rate of dopachrome formation.

-

5. Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in melanogenesis (TRP-1, TRP-2, TYR, MITF) in B16 cells and the JAK/STAT signaling pathway in HaCaT cells.

-

Procedure:

-

Lyse the treated and control cells to extract total proteins.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-TRP-1, anti-p-STAT1, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

6. Quantitative Real-Time PCR (qRT-PCR)

-

Principle: This method is used to measure the mRNA expression levels of genes involved in melanogenesis (TRP-1, TRP-2, TYR, and MITF).

-

Procedure:

-

Isolate total RNA from treated and control B16 cells.

-

Reverse transcribe the RNA into complementary DNA (cDNA).

-

Perform real-time PCR using specific primers for the target genes and a reference gene (e.g., GAPDH).

-

Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: this compound stimulates melanogenesis in B16 cells.

Caption: Inhibition of the JAK/STAT pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's bioactivity.

understanding the function of 5-epi-Arvestonate A

An In-Depth Technical Guide to the Function of 5-epi-Aristolochene Synthase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-epi-aristolochene synthase (TEAS), a key enzyme in the biosynthesis of sesquiterpenoids. The content herein details its catalytic function, mechanistic pathways, and quantitative performance, alongside relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in academic research and the pharmaceutical industry.

Core Function and Biological Significance

5-epi-Aristolochene synthase, predominantly studied from Nicotiana tabacum (tobacco), is a sesquiterpene cyclase that catalyzes the conversion of the acyclic precursor farnesyl diphosphate (FPP) into the bicyclic sesquiterpene, (+)-5-epi-aristolochene.[1][2] This enzymatic reaction is a critical step in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. Specifically, 5-epi-aristolochene is the direct precursor to capsidiol, a phytoalexin with known antifungal properties.[1][3] The expression of the gene encoding 5-epi-aristolochene synthase is often induced by environmental stressors such as fungal elicitors or insect feeding, highlighting its role in plant defense mechanisms.[3]

Catalytic Mechanism

5-epi-Aristolochene synthase is classified as a Class I terpene cyclase.[4] The catalytic cycle is initiated by the magnesium-dependent ionization of the substrate, farnesyl diphosphate (FPP), which leads to the formation of a (E,E)-farnesyl cation and a diphosphate anion.[1] This is followed by a series of complex carbocation-mediated cyclizations and rearrangements within the enzyme's active site.

The proposed mechanism involves the formation of key intermediates, including germacrene A and a eudesmyl carbocation.[1][2] The final step involves a proton abstraction to yield the stable end product, 5-epi-aristolochene. The enzyme's active site provides a template that guides the folding of the flexible FPP substrate and stabilizes the highly reactive carbocation intermediates, thus ensuring the high stereospecificity of the final product.

Signaling Pathway Diagram

Caption: Biosynthetic pathway from FPP to Capsidiol.

Quantitative Data

The catalytic efficiency and product distribution of 5-epi-aristolochene synthase have been characterized, providing valuable quantitative insights into its function.

Table 1: Steady-State Kinetic Parameters for 5-epi-Aristolochene Synthase

| Enzyme Variant | Substrate | Km (μM) | kcat (s-1) | Reference |

| Wild-Type TEAS | FPP | 3 - 7 | 0.02 - 0.103 | [5] |

| TEAS-M9 Mutant | FPP | 6.24 | 0.130 | [5] |

Table 2: Product Distribution of Wild-Type TEAS with (2E,6E)-Farnesyl Diphosphate

| Product | Percentage of Total Hydrocarbons | Reference |

| (+)-5-epi-Aristolochene | 78.9% | [1] |

| (−)-4-epi-Eremophilene | 6.2% | [1] |

| (+)-Germacrene A | 3.6% | [1] |

| Other Sesquiterpenes (22) | ~12% | [1] |

Table 3: Product Distribution of Wild-Type TEAS with (2Z,6E)-Farnesyl Diphosphate

| Product | Percentage of Total Hydrocarbons | Reference |

| (+)-2-epi-Prezizaene | 44% | [6] |

| (−)-α-Cedrene | 21.5% | [6] |

| (R)-(−)-β-Curcumene | 15.5% | [6] |

| α-Acoradiene | 3.9% | [6] |

| 4-epi-α-Acoradiene | 1.3% | [6] |

| α-Bisabolol | 1.8% | [6] |

| epi-α-Bisabolol | 1.8% | [6] |

| (2Z,6E)-Farnesol | 6.7% | [6] |

| Nerolidol | 3.6% | [6] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of 5-epi-aristolochene synthase.

Recombinant Expression and Purification of 5-epi-Aristolochene Synthase

A common method for obtaining purified 5-epi-aristolochene synthase for in vitro studies involves recombinant expression in Escherichia coli.

Protocol Outline:

-

Cloning: The gene encoding 5-epi-aristolochene synthase is cloned into an E. coli expression vector, often with a polyhistidine (His) tag to facilitate purification.[1][7]

-

Transformation: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).[1][8]

-

Culture Growth: Transformed E. coli are grown in a rich medium (e.g., Terrific Broth) at 37°C until a sufficient cell density is reached (e.g., A600 of 0.6-1.0).[1][7]

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-22°C) for several hours to enhance the yield of soluble protein.[1][7]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure cell disruption.[7][9]

-

Purification: The soluble protein is purified from the cell lysate using affinity chromatography, typically with a Ni-NTA resin that binds to the His-tagged protein. The purified protein is then eluted and can be further purified by other chromatographic techniques if necessary.[7][9]

Enzyme Assay and Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for identifying and quantifying the volatile hydrocarbon products of terpene synthases.

Protocol Outline:

-

Enzyme Reaction: The purified enzyme is incubated with the substrate (FPP) in a reaction buffer containing necessary cofactors, such as MgCl₂.[7]

-

Extraction: The reaction products are extracted from the aqueous reaction mixture using an organic solvent, typically hexane.[7]

-

GC-MS Analysis: The organic extract is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column, and then identified based on their mass spectra.[1][7]

-

Quantification: The relative abundance of each product can be determined by integrating the peak areas in the gas chromatogram.[1]

Experimental Workflow Diagram

Caption: General workflow for GC-MS analysis of TEAS products.

Steady-State Kinetics Assay

Determining the kinetic parameters of 5-epi-aristolochene synthase is crucial for understanding its catalytic efficiency. A GC-MS-based assay can be used for this purpose.[10]

Protocol Outline:

-

Reaction Setup: A series of reactions are set up with a fixed enzyme concentration and varying concentrations of the substrate, FPP.

-

Time Course: The reactions are incubated for a specific time, ensuring that the product formation is within the linear range.

-

Quenching and Extraction: The reactions are stopped (quenched), and the products are extracted as described in the GC-MS protocol.

-

Analysis: The amount of product formed is quantified by GC-MS.

-

Data Fitting: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax. The kcat value can then be calculated from Vmax and the enzyme concentration.[11]

Pre-Steady-State Kinetics

To investigate the elementary steps of the catalytic mechanism, pre-steady-state kinetic analysis can be performed using rapid-quench techniques.[12][13]

Protocol Outline:

-

Rapid Mixing: The enzyme and substrate are rapidly mixed in a specialized instrument.

-

Quenching: The reaction is quenched at very short time intervals (milliseconds to seconds) by adding a quenching agent.

-

Analysis: The amount of product formed at each time point is quantified.

-

Kinetic Analysis: The data are analyzed to determine the rates of individual steps in the reaction, such as the initial burst phase of product formation.[12]

Relevance to Drug Development

While 5-epi-aristolochene synthase is not a direct drug target itself, its study and application hold significant relevance for the pharmaceutical industry.

-

Source of Bioactive Compounds: The downstream product of the 5-epi-aristolochene pathway, capsidiol, has demonstrated antibiotic and prostaglandin-inhibiting activities, suggesting its potential as a lead compound for drug discovery.[9]

-

Platform for Biocatalysis: Terpenes are a rich source of therapeutic agents.[1] The well-characterized nature of 5-epi-aristolochene synthase makes it an excellent model for protein engineering. By modifying its active site, it is possible to create novel terpene cyclases that can synthesize a diverse range of complex molecules with potential pharmacological activities.[14] This opens up avenues for the biotechnological production of high-value pharmaceuticals.[15]

-

Understanding Enzyme Mechanisms: A deep understanding of the structure and function of 5-epi-aristolochene synthase provides fundamental insights into the mechanisms of terpene cyclases, a large and diverse family of enzymes responsible for generating a vast array of natural products. This knowledge can be applied to the discovery and development of other medicinally important terpenes.

References

- 1. Biosynthetic potential of sesquiterpene synthases: Alternative products of tobacco 5-epi-aristolochene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-epiaristolochene synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Reprogramming the Cyclization Cascade of epi-Isozizaene Synthase to Generate Alternative Terpene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bisabolyl-derived sesquiterpenes from tobacco 5-epi-aristolochene synthase-catalyzed cyclization of (2Z,6E)-farnesyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Aristolochene synthase: purification, molecular cloning, high-level expression in Escherichia coli, and characterization of the Aspergillus terreus cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pre-Steady-State Kinetics-Creative Enzymes [creative-enzymes.com]

- 14. Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plant cells as pharmaceutical factories - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies of 5-epi-Arvestonate A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-epi-Arvestonate A, a sesquiterpenoid isolated from Seriphidium transiliense, has demonstrated notable biological activities in preliminary in vitro studies.[1] This technical guide provides a comprehensive summary of the initial research, including its effects on melanogenesis and inflammatory pathways. The document details the experimental protocols used in these early studies and presents quantitative data in a clear, tabular format. Furthermore, it includes visualizations of the compound's mechanism of action and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound is a natural compound that has emerged as a subject of interest for its potential therapeutic applications.[1] Its initial investigations have focused on its impact on skin-related cellular processes, specifically in melanoma cells and keratinocytes. This guide synthesizes the available preliminary data to provide a foundational resource for further research and development.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₆H₂₆O₅ |

| Compound ID | 165437293 |

| Source | Seriphidium transiliense[1] |

Biological Activity

Preliminary studies have revealed dual activities of this compound: promoting melanogenesis in melanoma cells and inhibiting inflammatory chemokine synthesis in keratinocytes.[1]

Effects on Melanogenesis in B16 Mouse Melanoma Cells

In mouse melanoma (B16) cells, this compound was found to stimulate the transcription of tyrosinase family genes and the microphthalmia-associated transcription factor (MITF).[1] This leads to an increase in melanin content and tyrosinase activity.

| Concentration | Incubation Time | Effect |

| 50 μM | 48 hours | Increased mRNA and protein levels of TRP-1, TRP-2, TYR, and MITF[1] |

| 50 μM | Not Specified | Increased B16 cell viability[1] |

| 50 μM | Not Specified | Increased relative melanin content[1] |

| 50 μM | Not Specified | Increased relative tyrosinase activity[1] |

Anti-inflammatory Effects in HaCaT Human Keratinocytes

In immortalized human keratinocytes (HaCaT) activated with interferon-gamma (IFN-γ), this compound demonstrated an inhibitory effect on the synthesis of CXCL9 and CXCL10, which are IFN-γ-induced chemokines.[1] This action is mediated through the JAK/STAT signaling pathway.[1]

| Concentration | Incubation Time | Effect |

| 10 μM, 50 μM | 24 hours | Inhibition of CXCL9 and CXCL10 synthesis[1] |

| Not Specified | 24 hours | Reduced protein levels of IFN-γ and CXCL9/10[1] |

Mechanism of Action: Signaling Pathway

The anti-inflammatory activity of this compound in IFN-γ-activated HaCaT cells is attributed to its modulation of the JAK/STAT signaling pathway.[1]

Caption: JAK/STAT signaling pathway inhibition by this compound.

Experimental Protocols

The following are the key experimental methodologies employed in the preliminary studies of this compound.[1]

Cell Culture

-

Cell Lines:

-

B16 mouse melanoma cells

-

HaCaT immortalized human keratinocytes

-

-

Culture Conditions: Standard cell culture conditions were maintained, though specific media and supplements were not detailed in the available literature.

Western Blot Analysis

-

Objective: To determine the protein levels of TRP-1, TRP-2, TYR, and MITF in B16 cells, and IFN-γ and CXCL9/10 in IFN-γ activated HaCaT cells.

-

Procedure:

-

Cells were treated with this compound at concentrations of 1, 10, and 50 μM for 24 or 48 hours.

-

Following treatment, cells were lysed to extract total protein.

-

Protein concentration was determined using a standard assay.

-

Equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

Protein bands were visualized using a chemiluminescence detection system.

-

Caption: Western Blot experimental workflow.

Conclusion and Future Directions

The preliminary findings on this compound are promising, suggesting its potential as a dual-action agent for treating conditions related to both pigmentation and skin inflammation. Further research is warranted to elucidate the precise molecular targets and to evaluate its efficacy and safety in more complex biological systems. Future studies should aim to:

-

Determine the IC50 values for its anti-inflammatory effects.

-

Investigate its mechanism of action in promoting melanogenesis.

-

Conduct in vivo studies to validate the in vitro findings.

-

Explore its potential for synergistic effects with other therapeutic agents.

This guide provides a foundational summary to support and inspire continued investigation into the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Investigating the Anti-Melanoma Effects of 5-epi-Arvestonate A on B16 Cells

Introduction

Melanoma, a highly aggressive form of skin cancer, necessitates the continuous development of novel therapeutic agents. The B16 melanoma cell line, derived from C57BL/6 mice, is a widely utilized and well-characterized in vitro and in vivo model for melanoma research.[1][2][3] This document outlines a comprehensive experimental design to investigate the potential anti-cancer effects of a novel compound, 5-epi-Arvestonate A, on B16 melanoma cells. The following protocols are designed for researchers in oncology, pharmacology, and drug development to assess the compound's efficacy and elucidate its mechanism of action.

1. Cell Culture and Compound Preparation

1.1. B16-F10 Cell Culture

The B16-F10 subline is recommended for its high metastatic potential, making it a relevant model for studying aggressive melanoma.[1][3]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with a 5% CO2 supply.[3]

-

Subculturing: When cells reach 80-90% confluency, they should be detached using a 0.25% trypsin-EDTA solution and subcultured at a ratio of 1:5 to 1:10.

1.2. Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.

2. Experimental Protocols

2.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on B16-F10 cells.

-

Protocol:

-

Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis and necrosis by this compound.

-

Protocol:

-

Seed B16-F10 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the IC50 value for 48 hours.

-

Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.[4][5][6]

-

2.3. Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle progression.

-

Protocol:

-

Plate B16-F10 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

-

2.4. Western Blot Analysis of Signaling Pathways

This experiment investigates the molecular mechanism of this compound by examining its effect on key signaling proteins.

-

Protocol:

-

Treat B16-F10 cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins involved in key melanoma signaling pathways, such as p-ERK, ERK, p-Akt, Akt, and apoptosis-related proteins like Bcl-2, Bax, and Caspase-3. The MAPK/ERK and PI3K/Akt pathways are known to be crucial in melanoma cell proliferation and survival.[8][9]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

3. Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: IC50 Values of this compound on B16-F10 Cells

| Time Point | IC50 (µM) |

| 24 hours | Value |

| 48 hours | Value |

| 72 hours | Value |

Table 2: Effect of this compound on Apoptosis in B16-F10 Cells (48h treatment)

| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Control | Value | Value | Value | Value |

| This compound (IC50/2) | Value | Value | Value | Value |

| This compound (IC50) | Value | Value | Value | Value |

| This compound (2x IC50) | Value | Value | Value | Value |

Table 3: Cell Cycle Distribution of B16-F10 Cells Treated with this compound (48h treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Value | Value | Value |

| This compound (IC50) | Value | Value | Value |

4. Visualization of Workflows and Pathways

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound on B16 cells.

Hypothetical Signaling Pathway Diagram

Caption: Hypothetical inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.

References

- 1. B16 Cells [cytion.com]

- 2. B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research [cytion.com]

- 3. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-tumor effect of Coriolus versicolor methanol extract against mouse B16 melanoma cells: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Resveratrol on Mouse B16 Melanoma Cell Proliferation through the SHCBP1-ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for Treating HaCaT Cells with 5-epi-Arvestonate A

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-epi-Arvestonate A is a sesquiterpenoid compound with demonstrated activity in human keratinocytes. In the immortalized human keratinocyte cell line (HaCaT), this compound has been shown to counteract the inflammatory effects of interferon-gamma (IFN-γ). Mechanistically, it inhibits the production of pro-inflammatory chemokines, such as CXCL9 and CXCL10, by suppressing the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Concurrently, it promotes the expression of microphthalmia-associated transcription factor (MITF) and associated tyrosinase family genes. These properties make this compound a compound of interest for research into inflammatory skin conditions and disorders of pigmentation.

This document provides a detailed protocol for the treatment of HaCaT cells with this compound, including methods for assessing its effects on cell viability, inflammatory chemokine secretion, and the expression of key signaling and melanogenesis-related proteins.

Quantitative Data Summary

The following tables present example data demonstrating the expected outcomes of the described experimental protocols.

Table 1: Effect of this compound on HaCaT Cell Viability in the Presence of IFN-γ

| Treatment Group | Concentration | Cell Viability (% of Control) | Standard Deviation |

| Control | - | 100 | ± 4.5 |

| IFN-γ | 10 ng/mL | 75 | ± 3.8 |

| IFN-γ + this compound | 10 µM | 88 | ± 4.1 |

| IFN-γ + this compound | 50 µM | 95 | ± 3.5 |

| This compound | 50 µM | 98 | ± 4.2 |

Cell viability was assessed using the MTT assay after 48 hours of treatment. IFN-γ treatment can reduce HaCaT cell viability, an effect that may be rescued by this compound.[1][2]

Table 2: Inhibition of IFN-γ-induced CXCL10 Production by this compound

| Treatment Group | Concentration | CXCL10 Concentration (pg/mL) | Standard Deviation |

| Control | - | < 10 | - |

| IFN-γ | 10 ng/mL | 850 | ± 65 |

| IFN-γ + this compound | 10 µM | 420 | ± 45 |

| IFN-γ + this compound | 50 µM | 150 | ± 25 |

| This compound | 50 µM | < 10 | - |

CXCL10 levels in the cell culture supernatant were quantified by ELISA after 24 hours of treatment.

Table 3: Effect of this compound on Protein Expression in HaCaT Cells

| Treatment Group | p-STAT1/STAT1 Ratio | MITF (Relative Expression) | TRP-1 (Relative Expression) |

| Control | 1.0 | 1.0 | 1.0 |

| IFN-γ (10 ng/mL) | 4.5 | 0.8 | 0.9 |

| IFN-γ + this compound (50 µM) | 1.5 | 2.5 | 2.2 |

| This compound (50 µM) | 1.1 | 2.8 | 2.5 |

Relative protein expression levels were determined by Western blot analysis after 24 hours of treatment and normalized to the control group.[3]

Experimental Protocols

HaCaT Cell Culture and Maintenance

Materials and Reagents:

-

HaCaT (human keratinocyte) cell line

-

Dulbecco's Modified Eagle Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

6-well, 24-well, and 96-well cell culture plates

Protocol:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cell monolayer once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C until cells detach. c. Neutralize the trypsin by adding 7-8 mL of complete culture medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete medium and seed into new culture flasks at a ratio of 1:5 to 1:10.

Treatment of HaCaT Cells with this compound and IFN-γ

Materials and Reagents:

-

HaCaT cells cultured as described above

-

This compound (prepare stock solution in DMSO)

-

Recombinant Human IFN-γ (prepare stock solution in sterile water or PBS)

-

DMEM with 2% FBS (low-serum medium)

Protocol:

-

Seed HaCaT cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for ELISA, 6-well for Western blot) and allow them to adhere and reach 70-80% confluency.

-

Prepare the treatment media. Dilute this compound and IFN-γ to the desired final concentrations in low-serum DMEM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Aspirate the complete culture medium from the cells and wash once with PBS.

-

Add the prepared treatment media to the respective wells. For co-treatment, add the medium containing both IFN-γ and this compound.

-

Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

Cell Viability (MTT) Assay

Materials and Reagents:

-

Treated HaCaT cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.[4]

Enzyme-Linked Immunosorbent Assay (ELISA) for CXCL10

Materials and Reagents:

-

Cell culture supernatants from treated HaCaT cells

-

Human CXCL10 ELISA kit

Protocol:

-

Collect the cell culture supernatants after the treatment period and centrifuge to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions.

-

Briefly, add standards and samples to the antibody-coated wells and incubate.

-

Wash the wells and add the detection antibody.

-

After another incubation and wash, add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm and calculate the CXCL10 concentration based on the standard curve.

Western Blot Analysis

Materials and Reagents:

-

Treated HaCaT cells in 6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT1, anti-STAT1, anti-MITF, anti-TRP-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.[3]

Visualizations

Caption: A flowchart of the experimental procedure.

Caption: The JAK/STAT signaling pathway modulation.

References

Application Notes and Protocols for 5-epi-Arvestonate A in In Vitro Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of 5-epi-Arvestonate A, a sesquiterpenoid isolated from Seriphidium transiliense. The following sections detail its mechanism of action, recommended dosage from published studies, and detailed protocols for key experiments.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity in in vitro models, primarily related to melanogenesis and anti-inflammatory pathways. In murine melanoma (B16) cells, it promotes melanogenesis by upregulating the transcription of microphthalmia-associated transcription factor (MITF) and key tyrosinase family genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1]

Furthermore, in immortalized human keratinocytes (HaCaT), this compound exhibits anti-inflammatory properties by inhibiting the expression of interferon-gamma (IFN-γ)-induced chemokines, such as CXCL9 and CXCL10.[1] This inhibitory effect is mediated through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[1]

Dosage for In Vitro Studies

The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being investigated. Based on available literature, the following concentrations have been utilized:

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| Murine Melanoma (B16) | 1, 10, 50 µM | 48 hours | Increased cell viability, melanin content, and tyrosinase activity. Upregulation of MITF, TYR, TRP-1, and TRP-2 mRNA and protein levels. | [1] |

| Human Keratinocytes (HaCaT) | 10, 50 µM | 24 hours | Inhibition of IFN-γ-induced CXCL9 and CXCL10 expression. | [1] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments involving this compound, based on methodologies described in the primary literature.

Cell Culture and Treatment

1. Murine Melanoma (B16) Cells:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture plates. After reaching desired confluency, the culture medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 1, 10, 50 µM). A vehicle control (e.g., DMSO) should be included.

2. Human Keratinocytes (HaCaT) Cells:

-

Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For inflammatory response studies, HaCaT cells are typically pre-treated with IFN-γ to induce chemokine expression. Subsequently, the cells are treated with this compound at the desired concentrations (e.g., 10, 50 µM) in the presence of IFN-γ.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of B16 melanoma cells.

-

Procedure:

-

Seed B16 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control group.

-

Western Blot Analysis

This protocol is for determining the protein expression levels of MITF, TYR, TRP-1, and TRP-2 in B16 cells and key proteins in the JAK/STAT pathway in HaCaT cells.

-

Procedure:

-

Treat cells with this compound as described in the cell culture and treatment section.

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail to extract total protein.

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., MITF, TYR, TRP-1, TRP-2, p-STAT1, STAT1, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Visualizations

Caption: Upregulation of Melanogenesis by this compound.

Caption: Inhibition of the JAK/STAT Pathway by this compound.

Caption: Experimental Workflow for In Vitro Studies.

References

Application Notes and Protocols: Western Blot Analysis of MITF in Response to 5-epi-Arvestonate A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, survival, and function. It plays a crucial role in pigmentation and is a key therapeutic target in melanoma. 5-epi-Arvestonate A, a sesquiterpenoid compound, has been identified as a modulator of MITF expression. These application notes provide a detailed protocol for the analysis of MITF protein levels by Western blot in response to treatment with this compound.

Data Presentation

The following table summarizes the observed effect of this compound on MITF protein levels in B16 mouse melanoma cells.

| Compound | Cell Line | Concentration | Treatment Time | Effect on MITF Protein |

| This compound | B16 (Mouse Melanoma) | 50 µM | 48 hours | Increased protein levels |

Experimental Protocols

Western Blot Analysis of MITF

This protocol outlines the steps for detecting changes in MITF protein expression in cultured cells treated with this compound.

Materials:

-

Cell Culture: B16 mouse melanoma cells

-

Treatment: this compound (50 µM in DMSO)

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: 10% polyacrylamide gels, running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS)

-

Protein Transfer: PVDF membrane, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibody: Anti-MITF antibody (Use at manufacturer's recommended dilution)

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (Use at manufacturer's recommended dilution)

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

-

Wash Buffer: TBST

-

Loading Control: Anti-β-actin or Anti-GAPDH antibody

Procedure:

-

Cell Culture and Treatment:

-

Plate B16 melanoma cells at a suitable density and allow them to adhere overnight.

-

Treat cells with 50 µM this compound or vehicle control (DMSO) for 48 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer with inhibitors to the plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane of a 10% SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

Confirm transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MITF antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for loading control):

-

If necessary, strip the membrane using a stripping buffer.

-

Wash the membrane and re-block.

-

Probe with a primary antibody against a loading control protein (e.g., β-actin or GAPDH).

-

Repeat the secondary antibody and detection steps.

-

Mandatory Visualizations

Signaling Pathway

Caption: Putative signaling pathway of this compound leading to increased MITF protein expression.

Experimental Workflow

Caption: Experimental workflow for Western blot analysis of MITF.

Conclusion

The provided protocol offers a robust method for investigating the effect of this compound on MITF protein expression in melanoma cells. The observed increase in MITF protein levels upon treatment suggests that this compound may have potential applications in research and drug development related to melanogenesis and melanoma biology. Further studies are warranted to elucidate the precise upstream signaling mechanisms activated by this compound.

Application Notes and Protocols: 5-epi-Arvestonate A and qPCR for Tyrosinase Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction